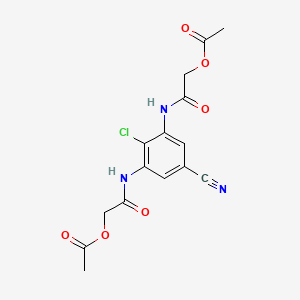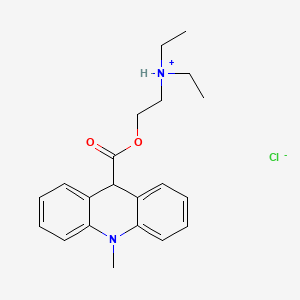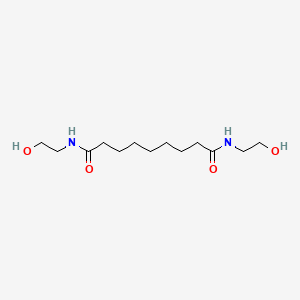
Adelmidrol
Descripción general
Descripción
Adelmidrol is a semisynthetic diethanolamide derivative of azelaic acid . It has a symmetrical chemical structure and is classed as an amide . It is similar to palmitoylethanolamide, the parent molecule in the ALIAmide class of drugs . ALIAmides are a group of fatty acid derivatives with cannabimimetic properties which have anti-inflammatory and analgesic effects and are thought to act by reducing mast cell activation .
Synthesis Analysis
Adelmidrol is an analogue of palmitoylethanolamide (PEA), a well-known anti-inflammatory and anti-oxidant compound . Among its chemical characteristics, the most important are its hydrophobic and hydrophilic properties that support its solubility in organic and aqueous media .Molecular Structure Analysis
The molecular formula of Adelmidrol is C13H26N2O4 . Its IUPAC name is N, N ′-Bis (2-hydroxyethyl)nonanediamide . The molar mass is 274.361 g·mol −1 .Chemical Reactions Analysis
Adelmidrol has important anti-inflammatory and anti-oxidant properties, leading to a reduced expression of pro-inflammatory cytokines and the production of free oxygen radicals .Physical And Chemical Properties Analysis
Adelmidrol has a molar mass of 274.361 g·mol −1 . It has hydrophobic and hydrophilic properties that support its solubility in organic and aqueous media .Aplicaciones Científicas De Investigación
Treatment of Pulmonary Fibrosis
Adelmidrol has shown promise as a therapeutic tool in the treatment of pulmonary fibrosis . It is an analogue of palmitoylethanolamide (PEA), known for its anti-inflammatory and antioxidant properties . In a study, adelmidrol was administered to mice with bleomycin-induced pulmonary fibrosis, resulting in reduced airway infiltration by inflammatory cells, decreased pro-inflammatory cytokine overexpression, and modulation of the JAK2/STAT3 and IκBα/NF-kB pathways . This suggests adelmidrol could be a valuable approach in managing pulmonary fibrosis.
Management of Peripheral Neuropathic Pain
Adelmidrol is part of a group of compounds known as ALIAmides, which includes PEA. These compounds have been studied for their effectiveness in the management of peripheral neuropathic pain . They work by down-regulating the activation of mast cells, which are known to contribute to pain and neuroinflammation. This could make adelmidrol a potential therapeutic option for controlling inflammatory responses and related peripheral neuropathic pain.
Anti-Inflammatory and Antioxidant Effects
The anti-inflammatory and antioxidant effects of adelmidrol are significant, particularly in its ability to stabilize mitochondrial function and inhibit mast cell degranulation . These properties make it a potential candidate for various therapeutic applications where oxidative stress and inflammation are underlying factors.
Stabilization of Mitochondrial Function
Adelmidrol’s ability to stabilize mitochondrial function is particularly noteworthy. Mitochondria are crucial for energy production in cells, and their dysfunction can lead to various diseases. By stabilizing these organelles, adelmidrol could help maintain cellular health and prevent disease progression .
Inhibition of Mast Cell Degranulation
Mast cells play a role in allergic reactions and inflammation. Adelmidrol’s inhibition of mast cell degranulation could be beneficial in conditions associated with mast cell activation, such as allergies and asthma .
Osteoarthritis Treatment
A combination of adelmidrol with high molecular weight hyaluronic acid has been used effectively for treating knee osteoarthritis . Patients reported significant improvement in analgesia and functionality, indicating adelmidrol’s potential as a treatment option for joint degenerative diseases.
Modulation of Inflammatory Pathways
Adelmidrol has been shown to modulate critical inflammatory pathways, such as the JAK2/STAT3 and IκBα/NF-kB pathways . This modulation is essential in controlling the inflammatory response and could be beneficial in treating various inflammatory conditions.
Antioxidant Capacity
The compound’s antioxidant capacity is evident in its ability to manage the significant incapacity of antioxidants and elevation of the oxidant burden in disease models. This includes reducing levels of malondialdehyde (MDA), increasing superoxide dismutase (SOD), and glutathione (GSH) levels, and decreasing nitric oxide production . These actions suggest adelmidrol could be used to counteract oxidative stress in various diseases.
Mecanismo De Acción
Target of Action
Adelmidrol is an analogue of palmitoylethanolamide (PEA), a well-known anti-inflammatory and antioxidant compound . It primarily targets inflammatory cells, particularly mast cells (MCs), which play a crucial role in inflammation and allergic reactions .
Mode of Action
Adelmidrol interacts with its targets by reducing mast cell activation . This interaction results in a decrease in the release of pro-inflammatory cytokines and a reduction in oxidative stress .
Biochemical Pathways
Adelmidrol affects several biochemical pathways. It significantly modulates the JAK2/STAT3 and IκBα/NF-kB pathways, which are involved in inflammation and immune responses . It also manages the significant incapacity of antioxidants and elevation of the oxidant burden, as shown by the MDA, SOD, and GSH levels .
Result of Action
Adelmidrol has been shown to have significant anti-inflammatory effects. It reduces airway infiltration by inflammatory cells, Myeloperoxidase (MPO) activity, and pro-inflammatory cytokine overexpression . Histologic examination of tissues shows reduced sample injury, mast cell degranulation, chymase activity, and collagen deposition . These results suggest that Adelmidrol could be a promising therapeutic approach in the treatment of conditions like pulmonary fibrosis .
Action Environment
The environment can influence the action of Adelmidrol. For instance, in animal models, the local application of Adelmidrol has been shown to reduce MC responses during chronic experimental inflammation . .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N,N'-bis(2-hydroxyethyl)nonanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O4/c16-10-8-14-12(18)6-4-2-1-3-5-7-13(19)15-9-11-17/h16-17H,1-11H2,(H,14,18)(H,15,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAHZPHDAJQIETD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(=O)NCCO)CCCC(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10168302 | |
| Record name | Adelmidrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10168302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Adelmidrol | |
CAS RN |
1675-66-7 | |
| Record name | Adelmidrol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1675-66-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Adelmidrol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001675667 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Adelmidrol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16083 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1675-66-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27132 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Adelmidrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10168302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ADELMIDROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1BUC3685QU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



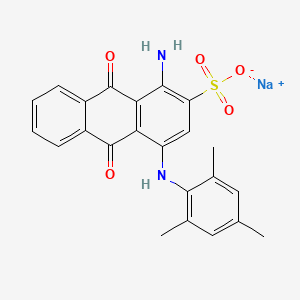


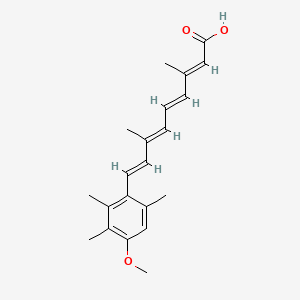
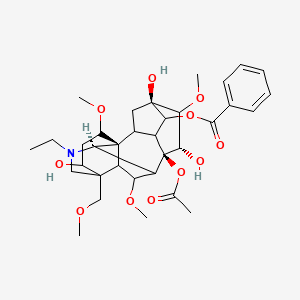
![17-acetyl-2-hydroxy-1,5,6-trimethoxy-16-methyl-9a,10,11,12,13,13a,14,17-octahydro-3H-cyclohepta[12,1]peryleno[2,3-b]quinoxaline-3,8(9H)-dione](/img/structure/B1665450.png)

